

H-Met-Tyr-OH (CAS Number 13589-04-3): A Technical Guide

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Compound of Interest

Compound Name: *H-Met-tyr-OH*

Cat. No.: B077975

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Abstract

This technical guide provides a comprehensive overview of the dipeptide **H-Met-Tyr-OH** (L-Methionyl-L-Tyrosine), CAS number 13589-04-3. It covers its physicochemical properties, synthesis, purification, and characterization. Furthermore, this document delves into the known biological activities of **H-Met-Tyr-OH**, with a particular focus on its antioxidant properties and its role in the induction of the heme oxygenase-1 (HO-1) signaling pathway in endothelial cells. Detailed experimental protocols for synthesis, purification, and key biological assays are provided, along with visualizations of experimental workflows and the proposed signaling pathway.

Introduction

H-Met-Tyr-OH is a dipeptide composed of L-methionine and L-tyrosine.[1] Dipeptides are naturally occurring molecules and are also intermediates in protein metabolism. In recent years, specific dipeptides have garnered interest for their potential biological activities, including antioxidant, anti-inflammatory, and antihypertensive effects. **H-Met-Tyr-OH**, in particular, has been noted for its antioxidant capabilities, which are attributed to the presence of both methionine and tyrosine residues, known for their radical-scavenging properties. This guide aims to consolidate the available technical information on **H-Met-Tyr-OH** to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Met-Tyr-OH** is presented in Table 1.

Table 1: Physicochemical Properties of **H-Met-Tyr-OH**

Property	Value	Reference
CAS Number	13589-04-3	[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄ S	[1]
Molecular Weight	312.39 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid	[1]
Synonyms	L-Methionyl-L-tyrosine, Met-Tyr	[1]
Appearance	White to off-white powder	
Melting Point	260-266 °C	
Solubility	Soluble in water	
Predicted logP	-1.9	
Predicted pKa (Acidic)	3.56	[2]
Predicted pKa (Basic)	8.38	[2]

Synthesis and Purification

H-Met-Tyr-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol describes the synthesis of **H-Met-Tyr-OH** on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

- Fmoc-Tyr(tBu)-Wang resin
- Fmoc-Met-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- 20% Piperidine in N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- DMF
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate vessel, activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
 - Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal methionine using 20% piperidine in DMF as described in step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine).
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

- Preparative RP-HPLC system with a C18 column (e.g., 10 μ m particle size, 250 x 21.2 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Lyophilizer.

Procedure:

- Sample Preparation: Dissolve the crude **H-Met-Tyr-OH** in a minimal amount of Mobile Phase A.
- Purification:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

- Inject the sample onto the column.
- Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.
- Monitor the elution profile at 220 nm and 280 nm.
- Fraction Analysis and Lyophilization:
 - Collect fractions corresponding to the major peak.
 - Analyze the purity of the fractions by analytical RP-HPLC.
 - Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized **H-Met-Tyr-OH** can be confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion $[M+H]^+$ at m/z 313.12. The fragmentation pattern in MS/MS would likely involve cleavage of the peptide bond and losses from the side chains.

Table 2: Predicted Mass Spectrometry Data for **H-Met-Tyr-OH**

Ion	m/z (calculated)	Description
$[M+H]^+$	313.12	Protonated molecular ion
b_2	296.10	$[M+H - NH_3]^+$
y_1	182.08	$[Tyr+H]^+$
b_1	132.05	$[Met]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra would confirm the structure of the dipeptide. The expected chemical shifts are summarized in Tables 3 and 4.

Table 3: Predicted ^1H NMR Chemical Shifts for **H-Met-Tyr-OH** (in D_2O)

Proton	Chemical Shift (ppm)	Multiplicity
Met α -CH	~4.2	dd
Met β -CH ₂	~2.1-2.3	m
Met γ -CH ₂	~2.6	t
Met ϵ -CH ₃	~2.1	s
Tyr α -CH	~4.5	dd
Tyr β -CH ₂	~3.0-3.2	m
Tyr Aromatic CH	~7.1 (d), ~6.8 (d)	d

Table 4: Predicted ^{13}C NMR Chemical Shifts for **H-Met-Tyr-OH** (in D_2O)

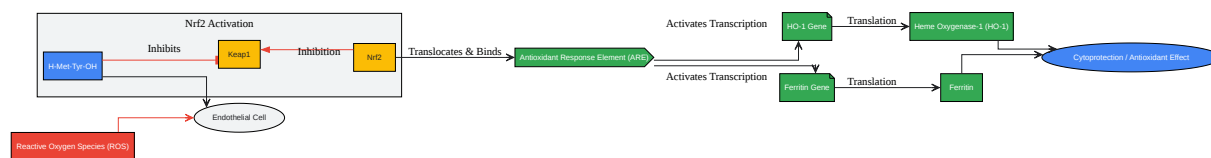
Carbon	Chemical Shift (ppm)
Met C=O	~174
Met α -C	~53
Met β -C	~30
Met γ -C	~31
Met ϵ -C	~14
Tyr C=O	~176
Tyr α -C	~56
Tyr β -C	~37
Tyr Aromatic C-1	~128
Tyr Aromatic C-2,6	~131
Tyr Aromatic C-3,5	~116
Tyr Aromatic C-4	~156

Biological Activity: Antioxidant Properties and Induction of Heme Oxygenase-1

H-Met-Tyr-OH has been reported to exhibit significant antioxidant activity. This is attributed to the ability of the methionine and tyrosine side chains to scavenge free radicals. One of the key mechanisms of its cytoprotective effect in endothelial cells is the induction of the stress-responsive enzyme heme oxygenase-1 (HO-1) and the iron-storage protein ferritin.

Signaling Pathway

The proposed signaling pathway for the antioxidant effect of **H-Met-Tyr-OH** in endothelial cells involves the upregulation of HO-1 and ferritin, which in turn helps to mitigate oxidative stress.



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Caption: Proposed signaling pathway of **H-Met-Tyr-OH** in endothelial cells.

Experimental Protocols for Biological Assays

Materials:

- **H-Met-Tyr-OH**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate reader

Procedure:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare serial dilutions of **H-Met-Tyr-OH** and ascorbic acid in methanol.
- In a 96-well plate, add 100 μ L of the DPPH solution to 100 μ L of each sample dilution.

- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- **H-Met-Tyr-OH**
- Hydrogen peroxide (H_2O_2) for inducing oxidative stress
- Phosphate-buffered saline (PBS)
- Cell culture flasks and plates

Procedure:

- Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO_2 .
- Seed the cells in appropriate culture plates for the subsequent experiments.
- Once the cells reach 80-90% confluency, treat them with various concentrations of **H-Met-Tyr-OH** for a predetermined time (e.g., 24 hours).
- For oxidative stress experiments, co-treat or pre-treat the cells with **H-Met-Tyr-OH** before exposing them to a stressor like H_2O_2 .

Materials:

- Treated and untreated HUVEC lysates

- SDS-PAGE gels
- PVDF membrane
- Primary antibodies against HO-1, Ferritin, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Lyse the HUVECs and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control.

Pharmacokinetics and Toxicology

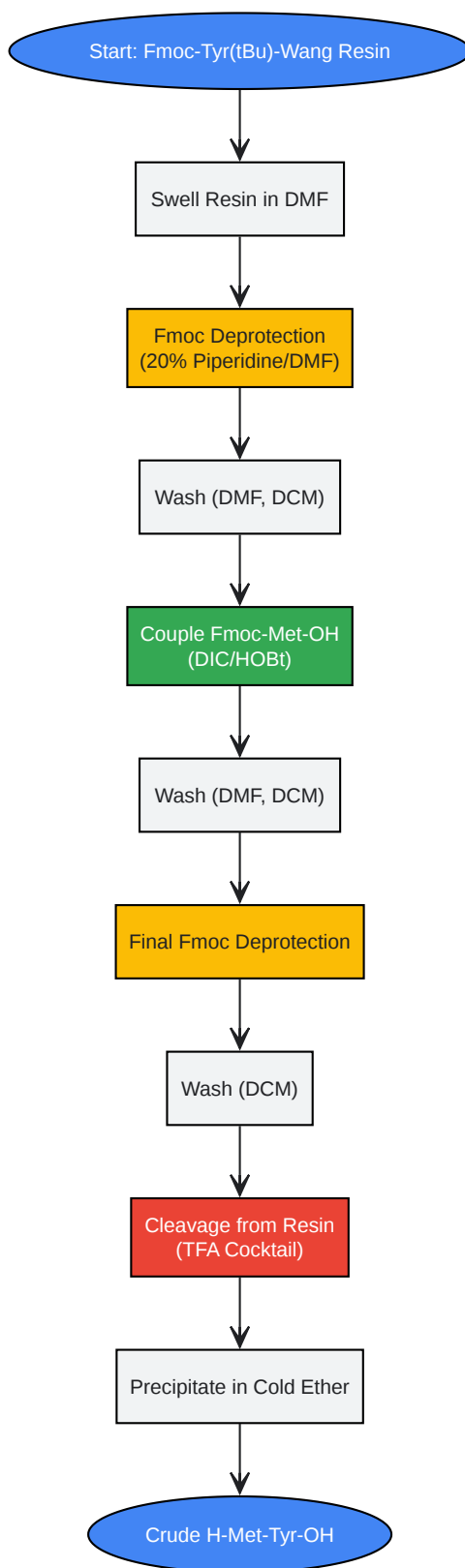
Currently, there is limited specific pharmacokinetic and toxicological data available for **H-Met-Tyr-OH**. However, based on the general properties of dipeptides, it is expected to be metabolized by peptidases in the body into its constituent amino acids, methionine and tyrosine. In vivo studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicological screening would involve a battery of in vitro and in vivo tests to assess its potential for cytotoxicity, genotoxicity, and other adverse effects.

Conclusion

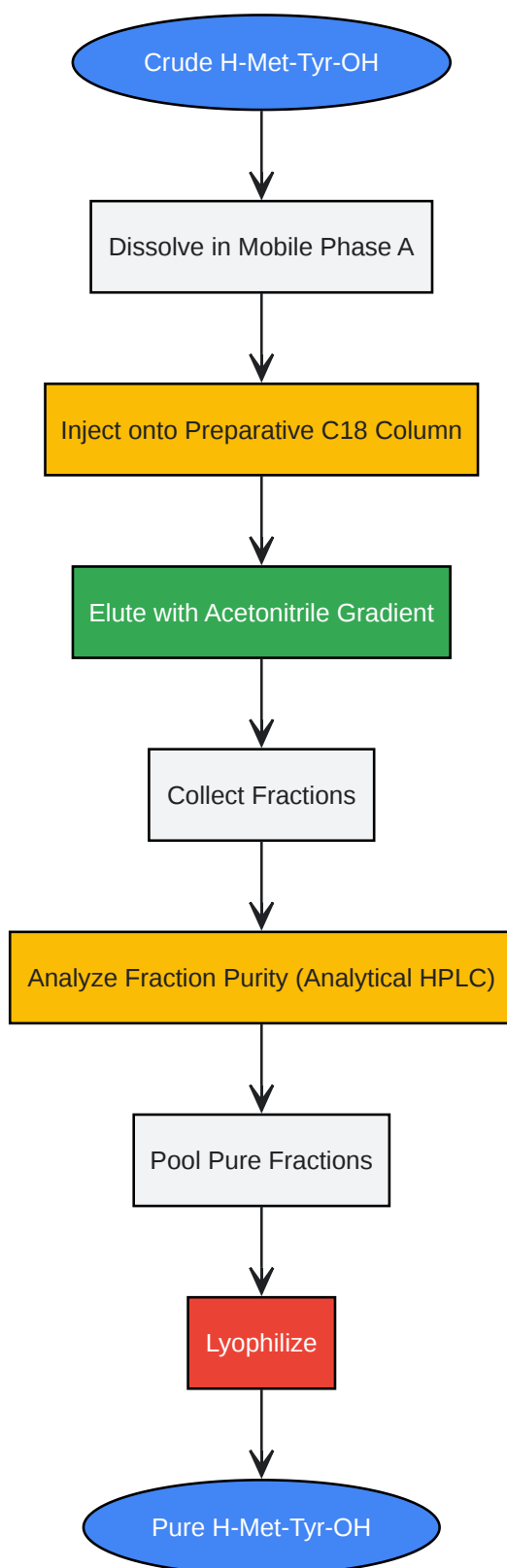
H-Met-Tyr-OH is a dipeptide with promising antioxidant properties, mediated at least in part through the induction of the cytoprotective proteins heme oxygenase-1 and ferritin in endothelial cells. This technical guide provides a foundation for researchers and drug development professionals by outlining its synthesis, purification, characterization, and known biological activities, along with detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and toxicological studies.

Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis of **H-Met-Tyr-OH**.



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Caption: Workflow for RP-HPLC Purification of **H-Met-Tyr-OH**.

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References

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